Thieno[2,3-c][1,5]naphthyridine is a heterocyclic compound with significant relevance in organic chemistry and medicinal applications. Its molecular formula is and it has a molecular weight of 186.24 g/mol. This compound features a fused ring system that includes both thiophene and naphthyridine moieties, contributing to its unique chemical properties and biological activities. The structure of thieno[2,3-c][1,5]naphthyridine has drawn attention for its potential use in pharmaceuticals, particularly as a scaffold for drug development.
The synthesis of thieno[2,3-c][1,5]naphthyridine involves several methods, primarily focusing on the formation of the fused heterocyclic structure. One common approach is through Pictet–Spengler cyclization, which facilitates the formation of the naphthyridine ring system from appropriate precursors.
Technical Details:
Thieno[2,3-c][1,5]naphthyridine exhibits a complex molecular structure characterized by its fused aromatic rings. The InChI Key for this compound is SGRUVITUAIIYGK-UHFFFAOYSA-N, and its SMILES notation is C1=CC2=NC=C3C(=C2N=C1)C=CS3.
The structural features contribute to its reactivity and interactions with biological targets.
Thieno[2,3-c][1,5]naphthyridine participates in various chemical reactions that leverage its heterocyclic nature. Notably, it can undergo electrophilic substitutions and nucleophilic attacks due to the presence of nitrogen and sulfur atoms within its structure.
Technical Details:
The mechanism of action for thieno[2,3-c][1,5]naphthyridine derivatives often involves their interaction with biological targets such as enzymes or receptors. These compounds may act as inhibitors or modulators in various biochemical pathways.
Thieno[2,3-c][1,5]naphthyridine possesses distinct physical and chemical properties that influence its behavior in different environments.
Thieno[2,3-c][1,5]naphthyridine finds applications primarily in scientific research, particularly in drug discovery and development. Its structural characteristics make it a valuable scaffold for synthesizing novel pharmaceuticals targeting various diseases.
Scientific Uses:
CAS No.: 85146-10-7
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1